molecular formula C16H25NO3 B5209394 4-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]morpholine

4-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]morpholine

Cat. No.: B5209394
M. Wt: 279.37 g/mol
InChI Key: CUWPFCJYYDRORP-UHFFFAOYSA-N
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Description

4-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]morpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring substituted with an ethylphenoxyethoxy group. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

4-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-2-15-3-5-16(6-4-15)20-14-13-19-12-9-17-7-10-18-11-8-17/h3-6H,2,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWPFCJYYDRORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCOCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]morpholine typically involves the reaction of 4-ethylphenol with ethylene oxide to form 4-ethylphenoxyethanol. This intermediate is then reacted with morpholine in the presence of a suitable catalyst to yield the final product. The reaction conditions usually involve moderate temperatures and pressures to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and high production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: The ethylphenoxy group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.

Scientific Research Applications

4-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]morpholine is utilized in several scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]morpholine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]morpholine
  • 4-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]morpholine

Uniqueness

4-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]morpholine is unique due to its specific ethylphenoxyethoxy substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

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